{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol
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Overview
Description
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol is a bicyclic tertiary amine alcohol. It features a cycloheptane ring with a nitrogen and a hydroxyl group attached to the same carbon, and a phenyl substituent at the nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as high-pressure synthesis and the use of specialized catalysts may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the phenyl and hydroxyl groups.
2-Azabicyclo[2.2.1]heptane: Another bicyclic amine with different substituents.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic ring instead of nitrogen.
Uniqueness
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol is unique due to its combination of a bicyclic structure with a phenyl and hydroxyl group. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-12(10-4-2-1-3-5-10)13-8-6-11(14-13)7-9-13/h1-5,11-12,14-15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXCODZKIRVCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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